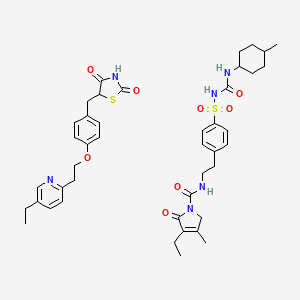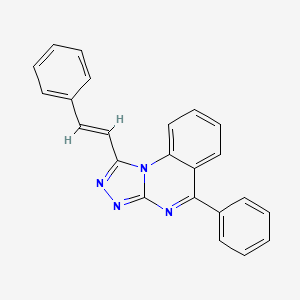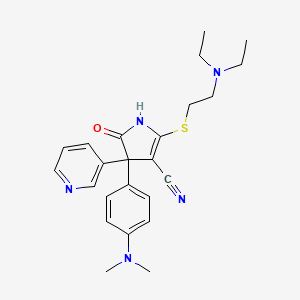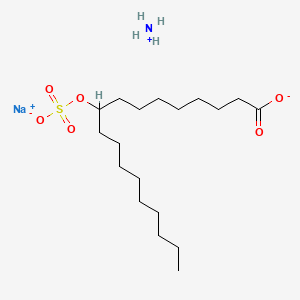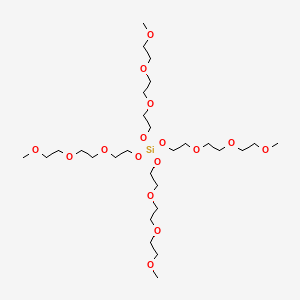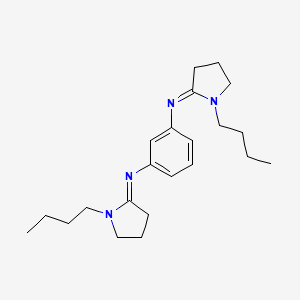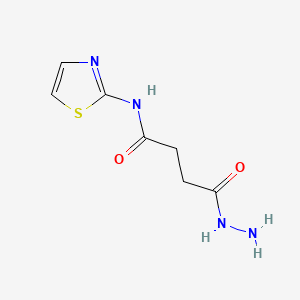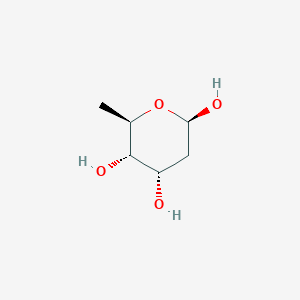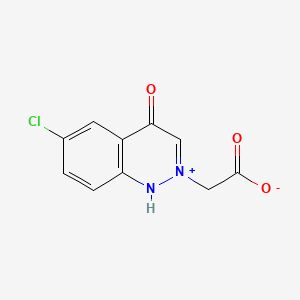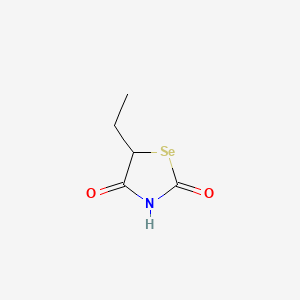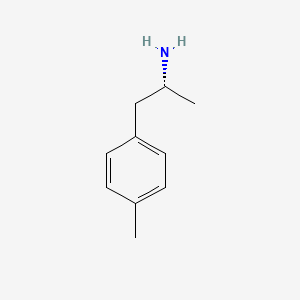
4-Methylamphetamine, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamphetamine typically involves the alkylation of phenylacetone with methylamine, followed by reduction. One common method includes the use of mercury aluminum amalgam as a catalyst for the reduction process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4-Methylamphetamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde or 4-methylbenzoic acid, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the effects of structural modifications on the activity of amphetamines.
Industry: The compound has been explored as a precursor for the synthesis of other psychoactive substances.
Mécanisme D'action
4-Methylamphetamine exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It binds to and activates the respective transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system . The compound’s mechanism of action also involves interactions with various receptors, including serotonin receptors, which can modulate its effects .
Comparaison Avec Des Composés Similaires
- 2-Methylamphetamine
- 3-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Comparison: 4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine. Compared to other similar compounds, it has a higher potency for releasing serotonin relative to dopamine, which may contribute to its lower rate of self-administration in animal studies . This distinct profile makes it an interesting compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
788775-45-1 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(2R)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
Clé InChI |
ZDHZDWSHLNBTEB-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@@H](C)N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



